molecular formula C17H18F3N3O4 B2686448 N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1790210-28-4

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2686448
CAS No.: 1790210-28-4
M. Wt: 385.343
InChI Key: IHDBVARLURHLKQ-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule characterized by its pyrrole and trifluoromethoxy phenyl moieties linked by an ethanediamide spacer. This molecular architecture suggests potential for diverse research applications. The compound's structure indicates it may function as a protein-protein interaction inhibitor or modulate specific enzymatic activity. Its high purity makes it suitable for high-throughput screening assays, mechanistic studies in cell biology, and as a lead compound in medicinal chemistry optimization programs. Researchers can use this reagent to investigate its effects on specific biological pathways. All statements are illustrative examples. The specific mechanism of action, molecular targets, and research applications for this compound are not currently established in the available scientific literature and require further investigation by qualified researchers. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-23-10-2-3-13(23)14(24)8-9-21-15(25)16(26)22-11-4-6-12(7-5-11)27-17(18,19)20/h2-7,10,14,24H,8-9H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDBVARLURHLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the pyrrole derivative with the trifluoromethoxyphenyl ethanediamide under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde derivative .

Scientific Research Applications

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Functional Groups Notable Structural Differences
Target Compound Not explicitly provided* 1-methylpyrrole, trifluoromethoxy phenyl Reference for comparison
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide C₁₉H₂₁N₃O₄S Thiophene, 2-oxopyrrolidinyl phenyl Replaces pyrrole with thiophene; lacks trifluoromethoxy group
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₁F₃N₄O Imidazole, trifluoromethyl pyridine Imidazole core vs. pyrrole; trifluoromethyl vs. trifluoromethoxy
N-[2-(4-Fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]-N'-(3-methoxypropyl)ethanediamide C₁₈H₂₀FN₃O₅S Thieno-pyrazol, fluorophenyl Sulfur-containing heterocycle; fluorophenyl substituent
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide C₂₂H₂₀F₂N₆O₃ Difluorophenyl, pyrazine Pyrazine core; hydroxy-acetyl amino group

*Note: The target compound’s molecular formula is inferred as ~C₁₈H₂₀F₃N₃O₃ based on structural analogs.

Physicochemical Properties

  • Molecular Weight :

    • Target Compound: ~415 g/mol (estimated).
    • Thiophene analog : 387.45 g/mol.
    • Imidazole analog : 392.2 g/mol (ESIMS).
    • Difluorophenyl analog : 428.3 g/mol (ESIMS).
  • Solubility and Lipophilicity :

    • The trifluoromethoxy group in the target compound enhances lipophilicity compared to fluorophenyl or methoxypropyl groups in analogs .
    • Thiophene and pyrrole rings (in target and ) may improve membrane permeability relative to pyridine or pyrazine cores .

Functional Group Impact on Bioactivity (Inferred)

  • Trifluoromethoxy vs.
  • Pyrrole vs. Thiophene : Pyrrole’s nitrogen lone pairs may engage in hydrogen bonding, while thiophene’s sulfur could enhance π-π stacking .
  • Hydroxypropyl Group : Introduces a polar moiety that may improve solubility but requires stereochemical resolution if chiral .

Biological Activity

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a hydroxypropyl group attached to a pyrrole ring and a trifluoromethoxy group linked to a phenyl moiety. These functional groups contribute to its distinctive chemical properties, enhancing its biological activity.

Molecular Formula: C16H17F3N2O3
Molecular Weight: 342.31 g/mol
CAS Number: 1795481-92-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The mechanisms include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis, thereby affecting cellular metabolism and energy production.
  • Protein Interaction Modulation: Research indicates that this compound can disrupt protein-protein interactions, specifically targeting complexes such as annexin A2-S100A10. This disruption may influence signaling pathways related to cancer progression and metastasis .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Its inhibition of NAMPT has been linked to impaired tumor growth in various cancer models. For example, in vitro assays demonstrated that the compound significantly reduced the proliferation of cancer cell lines by inducing apoptosis and disrupting metabolic pathways critical for tumor survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. By modulating the expression of pro-inflammatory cytokines and inhibiting pathways associated with inflammation, it shows promise for treating inflammatory diseases.

Case Studies

  • Inhibition of Annexin A2-S100A10 Complex:
    • A study highlighted the ability of this compound to inhibit the interaction between annexin A2 and S100A10 in breast cancer cells, suggesting its potential role in preventing cancer metastasis .
    • Table 1: Inhibition Potency Against Annexin A2-S100A10
      CompoundpIC50IC50 (μM)
      1a5.99 ± 0.1014
      13<3>1000
      143.89 ± 0.15*128
  • HDAC Inhibition:
    • Another study reported that derivatives of this compound exhibited significant histone deacetylase (HDAC) inhibitory activity, which is crucial for gene expression regulation in cancer cells.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?

The synthesis involves multi-step organic reactions requiring precise control of parameters:

  • Temperature : Maintain 0–5°C during coupling reactions to minimize side products (e.g., using EDC/HOBt in DMF) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Silica gel chromatography with gradients of EtOAc/hexane improves yield and purity . Table 1 : Key Synthesis Parameters
StepConditionsYield Optimization
Amide couplingDMF, 0–5°C, EDC/HOBtSlow reagent addition
PurificationEtOAc/hexane gradientFraction collection monitoring

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced spectroscopic and computational methods are employed:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals form): Resolves bond lengths and stereochemistry .

Q. What purification strategies are effective for isolating high-purity samples?

  • Chromatography : Use silica gel or reverse-phase HPLC with methanol/water gradients .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
  • Yield vs. purity trade-offs : Higher polarity solvents improve purity but may reduce yield .

Q. How is compound stability assessed under varying storage conditions?

Stability studies include:

  • pH-dependent hydrolysis : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .
  • Thermal stress : Heat at 40–60°C for 48 hours to assess decomposition .
  • Light exposure : UV/Vis spectroscopy tracks photoisomerization; store in amber vials to mitigate .

Q. Which analytical techniques quantify trace impurities?

  • HPLC-UV/MS : Detects impurities >0.1% with C18 columns and acetonitrile/water mobile phases .
  • TLC : Rapid screening for byproducts using silica plates and iodine staining .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies may arise from assay-specific conditions:

  • Target selectivity : Use competitive binding assays (e.g., SPR) to confirm receptor affinity .
  • Metabolic interference : Pre-treat cell lines with cytochrome P450 inhibitors to isolate direct effects .
  • Dose-response validation : Repeat assays with logarithmic concentration ranges (1 nM–100 µM) .

Q. What computational methods predict reactivity and binding modes?

  • Docking simulations (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using PDB structures .
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals for redox potential .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How are degradation products characterized under oxidative stress?

  • Forced degradation : Treat with H₂O₂ (3% v/v) and analyze via LC-QTOF-MS to identify oxidation sites .
  • Mechanistic insights : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated derivatives) .

Q. What strategies resolve low reproducibility in scaled-up synthesis?

  • Process optimization : Use flow chemistry for precise mixing and temperature control .
  • Byproduct analysis : Employ in-situ IR spectroscopy to monitor intermediate formation .
  • Batch consistency : Validate purity across 3+ independent syntheses using orthogonal methods (NMR, HPLC) .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties?

  • Lipophilicity : Measure logP values (octanol/water) to correlate with membrane permeability .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In silico ADME : Use SwissADME to predict bioavailability and CYP450 interactions .

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